molecular formula C7H13NO3 B12923475 (2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid

(2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid

Cat. No.: B12923475
M. Wt: 159.18 g/mol
InChI Key: IYZPBYMVNRKYGI-PHDIDXHHSA-N
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Description

(2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid typically involves chiral resolution techniques. One common method includes the preparation of ®-norketamine via chiral resolution from racemic norketamine using L-pyroglutamic acid . This process ensures the production of the desired enantiomer with high purity.

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that do not require chromatography purification. These methods are designed to be efficient and scalable, providing high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

(2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to selectively interact with certain receptors and enzymes makes it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-5-3-8(2)4-6(11-5)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6-/m1/s1

InChI Key

IYZPBYMVNRKYGI-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C(=O)O)C

Canonical SMILES

CC1CN(CC(O1)C(=O)O)C

Origin of Product

United States

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